molecular formula C14H8Cl2N2O2S B2953487 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 325988-01-0

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2953487
CAS No.: 325988-01-0
M. Wt: 339.19
InChI Key: ILQKTENHROSMOJ-UHFFFAOYSA-N
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Description

“N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that contains a thiazole ring and a furan ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by the substituents at position-2 and -4 . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .

Scientific Research Applications

Synthesis and Reactivity

  • The reactivity of related compounds has been studied, with research showing the synthesis of various heterocyclic amides through coupling reactions and subsequent treatments to obtain compounds with potential biological activity (Aleksandrov & El’chaninov, 2017). These synthesis pathways are crucial for developing compounds with enhanced biological activities.

Molecular Characterization and Biological Activity

  • Experimental and theoretical investigations have highlighted the antimicrobial activity of thiazole-based heterocyclic amides. Studies involving X-ray diffraction (XRD) and density functional theory (DFT) modeling have characterized the molecular structures and investigated the electronic structures of these compounds, revealing significant antimicrobial activity against a range of microorganisms (Cakmak et al., 2022).

Antimicrobial and Anticancer Properties

  • The antimicrobial and anticancer properties of furan-2-carboxamide derivatives have been a subject of interest. Studies have synthesized various derivatives and evaluated their biological activities, showing moderate to strong antiproliferative activities in human leukemia cell lines and indicating the potential for pharmacological applications (Chandrappa et al., 2009). This research suggests that these compounds could be further explored for their therapeutic potential.

QSAR Studies and Biological Evaluation

  • QSAR (Quantitative Structure-Activity Relationship) studies on furan-3-carboxamides have found a correlation between the physicochemical parameters of these compounds and their antimicrobial activity. Such research aids in understanding the structural factors contributing to the biological activity of these compounds, facilitating the design of more effective antimicrobial agents (Zanatta et al., 2007).

Mechanism of Action

Target of Action

The compound N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide, also known as N-(4-(2,5-dichlorophenyl)thiazol-2-yl)furan-2-carboxamide, is a complex molecule that may interact with multiple targets. Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities . The compound’s interaction with its targets could lead to various changes, depending on the nature of the target and the specific biochemical context.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad biological activities associated with thiazole derivatives , the compound could potentially have diverse molecular and cellular effects.

Future Directions

Thiazoles and their derivatives continue to be an area of interest for researchers due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives with different substituents to explore their potential biological activities.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-8-3-4-10(16)9(6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQKTENHROSMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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